1-[2-(4-Fluorophenoxy)phenyl]methanamine
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Overview
Description
1-[2-(4-Fluorophenoxy)phenyl]methanamine, also known as FPM, is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 1-[2-(4-Fluorophenoxy)phenyl]methanamine is 1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
1-[2-(4-Fluorophenoxy)phenyl]methanamine has a density of 1.2±0.1 g/cm3 and a boiling point of 306.2±32.0 °C at 760 mmHg . It is a liquid at normal temperatures .Scientific Research Applications
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods, ensuring accuracy and precision in chemical analysis.
Each application leverages the unique chemical structure of 1-[2-(4-Fluorophenoxy)phenyl]methanamine , which includes a fluorinated aromatic ring that can significantly influence the biological and physical properties of its derivatives .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKAHQJFXLPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393881 |
Source
|
Record name | 1-[2-(4-fluorophenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869945-30-2 |
Source
|
Record name | 2-(4-Fluorophenoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869945-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(4-fluorophenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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